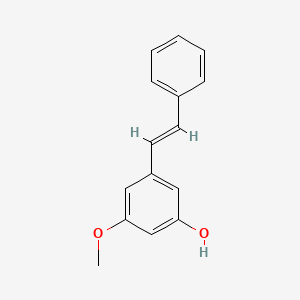

Pinosylvin monomethyl ether

Description

Overview of Stilbenoid Research and Significance

Stilbenoids are a class of natural phenolic compounds characterized by a C6-C2-C6 backbone, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. isnff-jfb.com These compounds are produced by a variety of plant species, often in response to environmental stressors such as UV radiation, injury, or infection by pathogens like fungi and bacteria. isnff-jfb.comisnff-jfb.com Because they are synthesized by plants for defense, many stilbenoids are classified as phytoalexins. nih.govmdpi.com

The scientific community has shown significant interest in stilbenoids due to their diverse and potent biological activities. mdpi.comnih.gov Research has extensively documented their potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. isnff-jfb.comnih.govmdpi.comnih.gov Resveratrol (B1683913), famously found in grapes and red wine, is the most widely studied stilbenoid. nih.govmdpi.com However, a growing body of research is dedicated to understanding the therapeutic potential of less common stilbenoids, like pinosylvin (B93900) and its derivatives, to harness their unique properties. mdpi.comnih.gov

Historical Context of Pinosylvin Methyl Ether Discovery and Initial Research

The discovery of pinosylvin and its monomethyl ether is rooted in early 20th-century studies of pine tree heartwood. The parent compound, pinosylvin, was first isolated from Scots pine (Pinus sylvestris) in 1939 by Holger Erdtman. mdpi.comcdnsciencepub.com Subsequent investigations by Erdtman and his colleagues on the chemical constituents of pine heartwood led to the identification of pinosylvin monomethyl ether alongside pinosylvin. cdnsciencepub.com

Initial research focused on the role of these compounds in the natural durability of wood. mdpi.comresearchgate.net Scientists observed that the heartwood of pine was significantly more resistant to decay from fungi than the sapwood. This resistance was primarily attributed to the presence of pinosylvin and pinosylvin methyl ether. cdnsciencepub.comresearchgate.net In the 1960s, research by Jorgensen demonstrated that these stilbenoids were not only present in heartwood but could also be actively synthesized in the sapwood in response to mechanical injury or fungal attack. mdpi.comcdnsciencepub.com This work established that the formation of pinosylvin and its methyl ether is a dynamic defense reaction of living tree cells, a concept termed "protection wood". cdnsciencepub.com These early studies laid the foundation for understanding the compound's role as a phytoalexin.

Role of Pinosylvin Methyl Ether within the Broader Stilbenoid Family

Pinosylvin methyl ether, or 3-hydroxy-5-methoxystilbene, is a methylated derivative of pinosylvin. cdnsciencepub.com It is found predominantly in plants of the Pinaceae family, such as pine trees, where it functions as a key phytoalexin. mdpi.combiosynth.comontosight.ai Its synthesis in plants like Scots pine is a specific enzymatic process; the enzyme pinosylvin-3-O-methyltransferase (PMT2) is responsible for the methylation that converts pinosylvin to pinosylvin methyl ether. mdpi.comnih.gov

Within the stilbenoid family, pinosylvin methyl ether is distinguished by this methylation, which increases its lipophilicity compared to its non-methylated parent, pinosylvin. Like other stilbenoids, it is produced in response to stress and exhibits protective properties for the plant. mdpi.combiosynth.com While resveratrol is the most researched stilbenoid for human health applications, pinosylvin methyl ether has demonstrated potent and sometimes distinct biological activities in scientific studies. mdpi.com For example, it has shown strong nematicidal activity against the pine wood nematode and has been identified as a potential inhibitor of certain cancer cell lines. inrae.frnih.govilo.org It serves as an important member of the stilbenoid family, contributing to the chemical defense systems of conifers and representing a subject of interest for its unique biological profile.

Interactive Data Table: Chemical Properties of Pinosylvin Methyl Ether

| Property | Value | Source |

| Chemical Formula | C15H14O2 | biosynth.comsigmaaldrich.com |

| Molecular Weight | 226.27 g/mol | biosynth.comsigmaaldrich.com |

| IUPAC Name | 3-methoxy-5-[(E)-2-phenylethenyl]phenol | |

| Synonyms | (E)-3-Hydroxy-5-methoxystilbene, 5-Methoxy-3-stilbenol | biosynth.com |

| CAS Number | 35302-70-6 | biosynth.comsigmaaldrich.com |

| Melting Point | 118-122 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXPWIEOVZVJC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310494 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-70-6, 5150-38-9 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINOSYLVIN METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Ecological Significance of Pinosylvin Methyl Ether

Distribution and Abundance in Plant Species

Pinosylvin (B93900) methyl ether is predominantly found in woody plants, with its most significant concentrations occurring within the Pinaceae family, which includes pines, firs, and spruces. It is a common constituent of many Pinus species, contributing to their characteristic resilience. While prevalent in pines, related stilbenoids are also found in other plant families, highlighting a conserved evolutionary strategy for chemical defense.

Specific Localization within Plant Tissues

The distribution of pinosylvin methyl ether within a plant is not uniform; its concentration varies significantly across different tissues. The highest levels are typically found in the heartwood and knotwood of pine trees. These tissues are metabolically inactive and serve as a long-term repository for defensive compounds, protecting the structural integrity of the tree from decay. Lower concentrations of pinosylvin methyl ether are also present in the bark and needles, where it can act as a first line of defense against external threats. Research on Pinus sylvestris (Scots pine) has shown that while pinosylvin and its monomethyl ether are absent in healthy sapwood, they are abundant in the heartwood, with concentrations being highest in the outer heartwood and decreasing towards the center.

Table 1: Localization of Pinosylvin Methyl Ether in Pinus Species

| Plant Tissue | Relative Concentration | Primary Function |

|---|---|---|

| Heartwood | High | Durability, decay resistance |

| Knotwood | Very High | Protection of branch junctions |

| Bark | Moderate | Barrier against pathogens and pests |

Biosynthetic Induction as a Phytoalexin

Pinosylvin methyl ether is a key phytoalexin, a substance produced by plants in response to stress. Its synthesis is rapidly induced when the plant is under attack from a variety of biological and environmental pressures.

Response to Biotic Stressors

The production of pinosylvin methyl ether is a well-documented response to various biotic threats:

Fungal Pathogens: Fungal infection is a potent inducer of pinosylvin methyl ether synthesis. Studies have shown that the presence of fungal hyphae in the sapwood triggers the production of both pinosylvin and its monomethyl ether. nih.gov This response helps to inhibit the growth and spread of pathogenic fungi, including various wood-rotting fungi. nih.gov

Bacterial Infection: While less studied than fungal interactions, evidence suggests that bacterial pathogens can also elicit the production of pinosylvin methyl ether as part of the plant's immune response. Its inherent antibacterial properties contribute to limiting bacterial colonization.

Insect Herbivory: Pinosylvin methyl ether acts as a feeding deterrent for various herbivores. nih.gov Its presence in needles and bark can discourage insect feeding, thereby reducing damage to the plant. Research on the snowshoe hare and green alder demonstrated that pinosylvin methyl ether is a potent deterrent to feeding. nih.gov

Response to Abiotic Stressors

Physical and environmental stressors also trigger the biosynthesis of pinosylvin methyl ether:

Mechanical Wounding: Injury to the plant, whether from wind, animals, or human activity, initiates a cascade of defensive responses, including the production of pinosylvin methyl ether at the wound site. nih.gov This helps to protect the exposed tissues from opportunistic infections. Transcriptomic analysis of Scots pine has revealed that the genes responsible for stilbene (B7821643) biosynthesis, including that of pinosylvin and its monomethyl ether, are induced one day after mechanical wounding. nih.gov

Desiccation: The process of drying out, or desiccation, can also lead to the formation of pinosylvin and its monomethyl ether in the living cells of the sapwood. cdnsciencepub.com This suggests a role for these compounds in protecting cells from the stresses associated with water loss.

Ozone Exposure: Exposure to ozone, a significant air pollutant, has been shown to induce the synthesis of pinosylvin and pinosylvin methyl ether in the needles of Scots pine seedlings. nih.gov This indicates that the compound may play a role in mitigating oxidative damage caused by pollutants.

UV Radiation: Ultraviolet (UV) radiation is another environmental stressor that can trigger the production of pinosylvin methyl ether. nih.gov Stilbenoids, in general, are known to have UV-screening properties, and their synthesis in response to UV exposure likely helps to protect the plant's tissues from radiation damage.

Functional Role in Plant Defense Mechanisms

The primary ecological role of pinosylvin methyl ether is to act as a broad-spectrum defensive agent. Its effectiveness stems from its potent antimicrobial and antifeedant properties. It disrupts the cellular processes of invading microorganisms and deters feeding by herbivores. The combination of pinosylvin and its monomethyl ether may have a synergistic protective action against insects and fungi. cdnsciencepub.com This chemical defense is crucial for the long-term survival of pine trees, contributing to their durability and resistance to decay.

Table 2: Defensive Activities of Pinosylvin Methyl Ether

| Defensive Action | Target Organisms | Mechanism of Action |

|---|---|---|

| Antifungal | Wood-rotting fungi, pathogenic fungi | Inhibition of growth and spore germination |

| Antibacterial | Various bacterial species | Disruption of cellular processes |

Contribution to Natural Wood Durability and Decay Resistance

The natural durability of wood, its inherent ability to resist decay and degradation, is significantly influenced by the presence of extractive compounds in the heartwood mdpi.comoregonstate.edu. Pinosylvin methyl ether, alongside pinosylvin, is one of the most critical phenolic compounds contributing to the natural durability of pine heartwood nih.gov. These stilbenes act as fungicidal components, protecting the wood from various wood-destroying organisms africamuseum.be.

Research has demonstrated that pinosylvin methyl ether possesses significant antifungal properties. It is effective against both white-rot fungi, such as Trametes versicolor and Phanerochaete chrysosporium, and brown-rot fungi, including Neolentinus lepideus, Gloeophyllum trabeum, and Postia placenta nih.gov. The fungicidal action of these extractives is a primary reason for the decay resistance observed in the heartwood of many pine species mdpi.comup.ac.za. The concentration and distribution of these compounds within the wood are crucial factors determining its service life when exposed to biological deteriorating agents researchgate.net. While some studies suggest pinosylvin has stronger antifungal activity, pinosylvin methyl ether has shown greater efficacy against certain brown-rot fungi uniroma1.it.

The table below summarizes the antifungal activity of stilbenoids, including pinosylvin methyl ether, found in pine trees.

| Fungal Type | Species | Reference |

| White-Rot | Trametes versicolor | nih.gov |

| Phanerochaete chrysosporium | nih.gov | |

| Brown-Rot | Neolentinus lepideus | nih.gov |

| Gloeophyllum trabeum | nih.gov | |

| Postia placenta | nih.gov |

Allelopathic Interactions and Deterrence of Herbivory

Pinosylvin methyl ether also plays a vital role in the chemical defense of plants against herbivores zju.edu.cn. Its function as a feeding deterrent has been specifically documented in the interactions between green alder (Alnus crispa) and the snowshoe hare (Lepus americanus) nih.govnih.gov.

Studies have shown that the feeding preferences of snowshoe hares are directly influenced by the concentration of pinosylvin methyl ether and pinosylvin in alder internodes nih.gov. For instance, hares prefer mature internodes over juvenile ones, a preference correlated with a roughly threefold increase in the concentration of these deterrent compounds in the juvenile internodes nih.gov. The potent deterrent effect of pinosylvin methyl ether can account for the low palatability of certain plant parts, such as winter-dormant foliar buds and staminate catkins of the green alder nih.gov. This selective pressure exerted by herbivores highlights the ecological importance of pinosylvin methyl ether in plant survival and defense strategies zju.edu.cn.

The research findings on the deterrent effects of Pinosylvin Methyl Ether are detailed in the table below.

| Herbivore | Plant Species | Finding | Reference |

| Snowshoe Hare (Lepus americanus) | Green Alder (Alnus crispa) | Pinosylvin methyl ether acts as a potent feeding deterrent. | nih.govnih.gov |

| Snowshoe Hare (Lepus americanus) | Green Alder (Alnus crispa) | Hare preference for mature over juvenile internodes is correlated with lower levels of pinosylvin methyl ether in mature forms. | nih.gov |

Biosynthesis and Metabolic Pathways of Pinosylvin Methyl Ether

Precursor Pathways and Core Enzymatic Steps

The biosynthesis of pinosylvin (B93900) methyl ether is a multi-step process that originates from primary metabolism and transitions into a specialized secondary metabolic pathway. The formation of this stilbenoid is contingent on the coordinated action of several key enzymes that draw precursors from fundamental plant metabolic routes.

Derivation from the Phenylpropanoid Pathway

The biosynthesis of pinosylvin methyl ether is deeply rooted in the phenylpropanoid pathway, a central metabolic route in plants responsible for producing a vast array of phenolic compounds. nih.govnih.gov This pathway utilizes the aromatic amino acid L-phenylalanine, which is first converted to cinnamic acid. mdpi.com This initial step is a critical gateway, channeling carbon from primary metabolism into the production of stilbenoids and other significant molecules like lignin (B12514952) and flavonoids. nih.govnih.gov The pathway proceeds through a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to generate various intermediates. mdpi.com For pinosylvin biosynthesis, the key precursor derived from this pathway is cinnamoyl-CoA, which serves as the starter molecule for the formation of the stilbene (B7821643) backbone. mdpi.com

Involvement of Shikimate and Arogenate Pathways

The ultimate precursor for the phenylpropanoid pathway, L-phenylalanine, is synthesized via the shikimate and arogenate pathways. mdpi.com The shikimate pathway is a crucial and high-flux metabolic route in plants and microorganisms that converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4-P), into chorismate. nih.govnih.govfrontiersin.org Chorismate stands at a major metabolic branch point, leading to the synthesis of all three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govelsevierpure.com In plants, the major route for L-phenylalanine synthesis proceeds from chorismate through the intermediate arogenate. elsevierpure.combgu.ac.il This connection highlights how approximately 30% of photosynthetically fixed carbon is funneled through the shikimate pathway to produce not only essential amino acids for protein synthesis but also the foundational molecules for a multitude of secondary metabolites, including pinosylvin methyl ether. nih.gov

Role of Stilbene Synthase (STS) in Stilbenoid Scaffold Formation

The characteristic stilbene core of pinosylvin is assembled by the enzyme Stilbene Synthase (STS), a type III polyketide synthase. mdpi.com STS is a pivotal enzyme that defines the stilbenoid branch of the phenylpropanoid pathway. mdpi.comnih.gov It catalyzes a crucial condensation reaction. The enzyme utilizes one molecule of cinnamoyl-CoA as the starter unit and three molecules of malonyl-CoA as extender units. mdpi.com Through a series of decarboxylative condensation reactions, STS constructs the C6-C2-C6 stilbenoid scaffold, resulting in the formation of pinosylvin (3,5-dihydroxy-trans-stilbene). mdpi.commdpi.com The expression and activity of STS are often induced in response to environmental stressors such as UV radiation, pathogens, or wounding, underscoring its role in producing phytoalexins for plant defense. nih.govnih.gov

Specificity of Pinosylvin O-Methyltransferase (PMT) in Methylation

The final step in the biosynthesis of pinosylvin methyl ether is the methylation of the pinosylvin scaffold. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) known as Pinosylvin O-methyltransferase (PMT). nih.govnih.gov This enzyme transfers a methyl group from the donor molecule SAM to one of the hydroxyl groups on the pinosylvin ring, yielding pinosylvin 3-O-methyl ether. nih.govnih.gov This methylation is a significant modification, as it alters the compound's physicochemical properties and biological activity.

Research in Scots pine (Pinus sylvestris) has led to the characterization of different OMT isoforms, revealing nuances in the methylation process. Initially, an O-methyltransferase named PMT1 was identified. However, further studies showed that PMT1 has broad substrate specificity, methylating not only stilbenes but also flavonoids and hydroxycinnamic acids, sometimes more efficiently than pinosylvin itself. researchgate.net This suggested its role was not exclusively tied to the stilbene pathway. nih.govresearchgate.net

Subsequent research successfully isolated and characterized a novel O-methyltransferase, PMT2. nih.govconsensus.app This isoform is now considered the primary enzyme responsible for the 3-methoxylation of pinosylvin in Scots pine. nih.govresearchgate.net The expression of the gene encoding PMT2 closely aligns with stilbene biosynthesis during developmental processes like heartwood formation and in response to stress induction, further supporting its dedicated role in the pathway. nih.govresearchgate.netconsensus.app In contrast, PMT1 is not believed to be involved in the stilbene pathway, and its biological function remains unclear. nih.govresearchgate.netfao.org

The enzymatic activity of PMT2 demonstrates a high degree of specificity for stilbene substrates, which distinguishes it from other related enzymes. nih.gov Unlike the multifunctional PMT1 and caffeoyl-CoA O-methyltransferase (CCoAOMT), PMT2 preferentially methylates pinosylvin. nih.govresearchgate.netfao.org This specificity ensures the efficient production of pinosylvin methyl ether. nih.gov While PMT1 can act on a wide range of compounds, PMT2 shows a clear preference for the stilbene backbone, confirming its specialized function in the phytoalexin response of plants like Scots pine. researchgate.netnih.gov This convergent evolution of highly specific OMTs highlights the importance of precise molecular modifications in generating functional diversity in plant secondary metabolites. nih.govmdpi.com

| Enzyme | Primary Substrate Class | Activity on Pinosylvin | Biological Role |

|---|---|---|---|

| PMT2 | Stilbenes | High | Specific methylation of pinosylvin to form pinosylvin methyl ether. nih.govresearchgate.netconsensus.app |

| PMT1 | Multifunctional (Stilbenes, Flavonoids, Hydroxycinnamic acids) | Moderate | Not directly involved in the stilbene pathway; biological function is unknown. nih.govresearchgate.netnih.gov |

| CCoAOMT | Caffeoyl-CoA esters | Low / Negligible | Primarily involved in lignin biosynthesis. nih.govresearchgate.net |

Genetic Regulation of Biosynthesis

The biosynthesis of pinosylvin methyl ether, like other plant secondary metabolites, is a tightly controlled process governed by a network of regulatory genes. These genes respond to various developmental cues and environmental stresses, orchestrating the expression of the necessary biosynthetic enzymes.

Identification and Characterization of Regulatory Genes (e.g., PsbHLH1)

A key breakthrough in understanding the genetic regulation of pinosylvin-type stilbenoids has been the identification of specific transcription factors. frontiersin.org Transcription factors are proteins that bind to DNA and control the rate of transcription of genetic information from DNA to messenger RNA. nih.gov

In Pinus strobus (Eastern white pine), a basic helix-loop-helix (bHLH) transcription factor gene, named PsbHLH1 , was found to be strongly expressed in plants infected with the pine wood nematode (PWN), Bursaphelenchus xylophilus. frontiersin.orgnih.gov This observation suggested its involvement in the plant's defense response, which includes the production of toxic stilbenoids like pinosylvin methyl ether. frontiersin.org

To confirm its function, researchers conducted experiments involving the overexpression of PsbHLH1 in the calli (a mass of undifferentiated plant cells) of a PWN-susceptible species, Pinus koraiensis (Korean pine). frontiersin.orgnih.gov The results were significant:

Overexpression of PsbHLH1 alone led to a substantial increase in the production of pinosylvin monomethyl ether (PME) and dihydropinosylvin (B175631) monomethyl ether (DPME). frontiersin.orgnih.gov

In contrast, overexpressing only the key biosynthetic genes, stilbene synthase (PsSTS) and pinosylvin O-methyltransferase (PsPMT), did not result in the production of these compounds. frontiersin.orgnih.gov

Furthermore, transient co-expression of all three genes—PsSTS, PsPMT, and PsbHLH1—in tobacco leaves successfully induced the production of PME and DPME, whereas expressing only PsSTS and PsPMT did not. frontiersin.orgnih.gov

These findings collectively prove that PsbHLH1 is a critical transcription factor that actively regulates the biosynthesis of pinosylvin stilbenoids in pine. frontiersin.orgnih.gov It acts as a molecular switch, and its activation is necessary for the downstream biosynthetic genes to produce methylated pinosylvins. nih.gov While transcription factors for resveratrol (B1683913) synthesis in grapevines, such as R2R3-MYB and WRKY family proteins, have been studied, PsbHLH1 is the first major transcriptional regulator identified for the pinosylvin pathway in pine species. frontiersin.orgnih.gov

Transcriptional Control and Gene Expression Profiling

The regulatory role of PsbHLH1 is exerted through its control over the transcription of genes encoding the enzymes of the pinosylvin pathway. nih.gov Gene expression profiling studies, using techniques like reverse transcription quantitative polymerase chain reaction (RT-qPCR), have elucidated how PsbHLH1 orchestrates this process.

When PsbHLH1 was overexpressed in Pinus koraiensis calli, the expression levels of key biosynthetic genes were significantly elevated compared to control cells. nih.gov Specifically, the transcription of:

Stilbene synthase (STS) , the gene that constructs the core stilbene backbone. nih.gov

Pinosylvin O-methyltransferase (PMT) , the gene responsible for attaching a methyl group to pinosylvin to form pinosylvin methyl ether. nih.gov

Acetyl-CoA carboxylase (ACC) , a gene involved in synthesizing malonyl-CoA, a crucial precursor for the stilbene backbone. nih.gov

This coordinated upregulation demonstrates that PsbHLH1 acts as a high-level activator, turning on multiple genes required for the complete biosynthetic pathway. nih.gov The stilbene pathway is known to be transcriptionally regulated in response to various stressors, including UV-C radiation, pathogens, and chemical elicitors like ethylene (B1197577) and jasmonates. nih.govbiorxiv.org The discovery of PsbHLH1 provides a direct link between the stress signal and the activation of the metabolic machinery needed to produce protective compounds like pinosylvin methyl ether. frontiersin.org

Comparative Analysis with Biosynthesis of Related Stilbenoids

Pinosylvin methyl ether belongs to the stilbenoid family, a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton. Comparing its biosynthesis with that of other prominent stilbenoids, such as its immediate precursor pinosylvin and the well-studied resveratrol, reveals both common origins and critical enzymatic divergences.

Shared and Divergent Pathways with Pinosylvin and Resveratrol

The biosynthetic pathways for all stilbenoids share a common origin in the plant phenylpropanoid pathway. The journey begins with the amino acid phenylalanine. mdpi.com The key enzyme that defines the specific stilbenoid to be produced is stilbene synthase (STS). pnas.org

Shared Pathway:

The initial steps involve the conversion of phenylalanine to cinnamic acid.

Cinnamic acid is then activated to its CoA-thioester, cinnamoyl-CoA.

Stilbene synthase catalyzes a condensation reaction between one molecule of a cinnamoyl-CoA derivative and three molecules of malonyl-CoA to form the basic stilbene scaffold. nih.gov

Divergent Pathways: The critical point of divergence lies in the specific starter molecule used by the stilbene synthase enzyme.

Pinosylvin Biosynthesis: In pine species, STS uses cinnamoyl-CoA as the starter molecule. The condensation with three malonyl-CoA molecules yields pinosylvin. nih.gov

Resveratrol Biosynthesis: In plants like grapevine and peanut, STS utilizes p-coumaroyl-CoA (which is formed from the hydroxylation of cinnamic acid) as the starter molecule. The condensation with three malonyl-CoA molecules results in the formation of resveratrol. nih.gov

Therefore, the primary difference between the biosynthesis of pinosylvin and resveratrol is the hydroxylation state of the starter CoA-ester. Pinosylvin methyl ether is a further downstream product specific to the pinosylvin pathway. After pinosylvin is synthesized, the enzyme pinosylvin O-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups on the pinosylvin molecule, yielding pinosylvin methyl ether. nih.gov

| Feature | Pinosylvin / Pinosylvin Methyl Ether | Resveratrol |

| Plant Family | Primarily Pinaceae (Pines) frontiersin.org | Primarily Vitaceae (Grapes), Fabaceae (Peanuts) researchgate.net |

| Starter Molecule | Cinnamoyl-CoA nih.gov | p-Coumaroyl-CoA nih.gov |

| Core Product | Pinosylvin nih.gov | Resveratrol nih.gov |

| Methylation Step | Pinosylvin is methylated by PMT to form Pinosylvin Methyl Ether nih.gov | Resveratrol can be methylated to form Pterostilbene researchgate.net |

Ratios of Pinosylvin Methyl Ether to Other Stilbenoids in Different Plant Species and Tissues

The concentration and relative ratios of pinosylvin methyl ether to its precursor, pinosylvin, vary significantly depending on the plant species, the specific tissue, the age of the tree, and environmental conditions. mdpi.comresearchgate.netluke.fi Generally, these compounds are most abundant in the heartwood and knotwood, where they serve as protective agents against decay. researchgate.netresearchgate.net

In Pinus sylvestris (Scots pine) and Pinus nigra (Black pine), this compound is often the dominant stilbenoid in knotwood, with concentrations significantly higher than those of pinosylvin. nih.gov For example, a study on Slovenian pines found comparable amounts of this compound in the knotwood of both species (around 31-33 mg/g dry weight), while the pinosylvin content was much lower (4-7 mg/g DW). nih.gov This results in a high ratio of the methylated form to the non-methylated precursor.

The following table summarizes findings from various studies on the distribution of these stilbenoids.

| Plant Species | Tissue | Pinosylvin (mg/g DW) | Pinosylvin Methyl Ether (mg/g DW) | Ratio (PME / Pinosylvin) |

| Pinus nigra | Knotwood | 4.26 nih.gov | 31.53 nih.gov | 7.40 |

| Pinus sylvestris | Knotwood | 6.62 nih.gov | 33.49 nih.gov | 5.06 |

| Pinus koraiensis | Stem Bark | Not Reported | 0.0112 mdpi.com | N/A |

| Pinus koraiensis | Needles | Not Reported | 0.0073 mdpi.com | N/A |

| Pinus strobus | Aged Callus | Not Reported | 0.28 nih.gov | N/A |

Note: Data is compiled from different studies and experimental conditions may vary. N/A indicates that data for a direct ratio calculation was not available in the cited sources.

This variation in ratios suggests that the activity and expression of the pinosylvin O-methyltransferase (PMT) enzyme is also highly regulated and varies between tissues and species, leading to different stilbenoid profiles tailored to the specific defensive needs of the plant part.

Biological Activities and Underlying Molecular Mechanisms of Pinosylvin Methyl Ether

Antimicrobial Activities

Pinosylvin (B93900) methyl ether, a naturally occurring stilbenoid, has demonstrated a range of biological activities, most notably its efficacy as an antimicrobial agent. This compound, found in various plant species, particularly in the heartwood of Pinus trees, plays a role in the plant's defense mechanisms against pathogens. Research has focused on its potential to inhibit the growth of various microorganisms, with a significant body of work dedicated to its antifungal properties.

Antifungal Efficacy

The antifungal spectrum of pinosylvin methyl ether is broad, encompassing fungi that are detrimental to both wood and agricultural crops. Its ability to counteract fungal growth has been a subject of numerous scientific investigations, revealing its potential as a natural fungitoxic compound.

Pinosylvin methyl ether has shown significant antifungal effects against fungi responsible for wood decay, including both white-rot and brown-rot species. nih.govencyclopedia.pub Studies have evaluated its performance in different bioassays, revealing varying degrees of inhibition depending on the fungal species and the experimental conditions.

In agar media assays, pinosylvin monomethyl ether (PSM) demonstrated notable inhibitory effects on the growth of white-rot fungi. usda.gov For instance, it significantly inhibited the growth of Trametes versicolor. usda.gov However, its effect on brown-rot fungi in the same assay conditions was different, with some observations indicating a slight stimulation of growth. usda.gov

Soil-block assays, which more closely represent natural conditions, provided further insights. While this compound did not impart significant decay resistance against white-rot fungi on hardwoods, it did show decay resistance against brown-rot fungi on softwoods. usda.gov At a concentration of 1.0%, PSM was able to partially suppress decay caused by Gloeophyllum trabeum. usda.gov

| Fungus | Fungus Type | PSM Concentration (% w/v) | Result (Mass Loss %) |

|---|---|---|---|

| Gloeophyllum trabeum | Brown-rot | 0.1 | 43.8 (Increased decay) |

| 1.0 | 17.5 (Partially suppressed decay) | ||

| Postia placenta | Brown-rot | 0.1 | No significant resistance |

| 1.0 | No significant resistance |

Pinosylvin methyl ether has also been investigated for its activity against various fungi that are pathogenic to plants.

Aspergillus flavus : Among several stilbenes screened for activity against A. flavus, this compound (PME) exhibited the strongest inhibitory effect. acs.orgnih.gov This fungus is a significant concern for agriculture and food safety due to its production of aflatoxin B1. PME was found to inhibit not only the growth of the fungus but also the accumulation of this mycotoxin. acs.orgnih.govresearchgate.net The compound demonstrates a broad antifungal spectrum with the added benefit of having negligible hemolysis within the measured concentration range. acs.orgresearchgate.net

Plasmopara viticola : This oomycete is the causal agent of downy mildew in grapevines, a devastating disease for viticulture. nih.govnih.gov The antifungal potential of this compound isolated from pine knot extract was evaluated in vitro against P. viticola. nih.gov

Rhizoctonia solani : While the broader category of pinosylvins has shown effective antifungal activity against plant pathogens like Rhizoctonia solani, specific detailed findings on the isolated efficacy of the methyl ether derivative are part of this larger body of research. nih.govencyclopedia.pub

Research into the antifungal properties of pinosylvin methyl ether has also elucidated some of the underlying molecular mechanisms responsible for its inhibitory effects.

A key aspect of the antifungal action of this compound is its ability to interfere with the fungal life cycle at a very early stage. Studies on Aspergillus flavus have shown that PME effectively inhibits the germination of its spores. acs.orgnih.gov By preventing spores from germinating, the compound halts the initiation of fungal proliferation and subsequent colonization of a host or substrate.

The fungal cell membrane is a primary target for this compound. Mechanistic studies have revealed that PME can bind to the phospholipids (B1166683) that constitute the cell membrane. acs.orgnih.govresearchgate.net This interaction disrupts the membrane's structural integrity and function, leading to a number of detrimental effects for the fungus. acs.orgresearchgate.net The binding results in increased permeability and decreased fluidity of the membrane. acs.orgnih.gov This disruption can cause the lysis of the cell membrane and the subsequent collapse of spores, contributing to the compound's potent antifungal activity. nih.govresearchgate.net

Mechanisms of Action:

Increased Cell Membrane Permeability and Decreased Fluidity

Pinosylvin methyl ether has been shown to affect the integrity and physical properties of the cell membrane, leading to increased permeability and decreased fluidity. Research on the antifungal activity of pinosylvin methyl ether against Aspergillus flavus demonstrated that the compound binds to phospholipids within the cell membrane. This interaction is suggested to cause a decrease in membrane fluidity, which in turn leads to an increase in membrane permeability mdpi.com. The alteration of membrane fluidity is a critical factor, as more rigid membranes can limit the function of integral enzymes and transport systems frontiersin.org. While direct studies on bacterial membrane fluidity are specific to other stilbenoids or pine extracts, the fundamental interaction with membrane lipids provides a basis for its disruptive action mdpi.commdpi.com. The effectiveness of the related compound, pinosylvin, against bacteria like Campylobacter spp. is also attributed to its ability to damage the bacterial membrane, which implies an increase in permeability nih.govmdpi.com.

Induction of Cell Wall Autolysis-like Phenotype

While direct evidence for the induction of a cell wall autolysis-like phenotype by pinosylvin methyl ether is not extensively documented, studies on related stilbene (B7821643) compounds suggest a mechanism that could lead to such an outcome. Dimeric forms of stilbenes, which can be formed from precursors like pinosylvin, have been shown to target the bacterial cell wall in Gram-positive pathogens nih.govnih.govacs.org. The mode of action for these stilbene dimers involves targeting the biosynthesis of the cell wall nih.govacs.org. Specifically, they are thought to interfere with lipid II, a critical precursor molecule in the peptidoglycan synthesis pathway, or the processes that traffic lipid II nih.govresearchgate.net. By disrupting the synthesis of the cell wall, these compounds can induce stress and structural weaknesses that may trigger the cell's own autolytic enzymes, leading to cell lysis. Perturbations in cell wall synthesis are known to be connected with the regulation of autolytic systems in bacteria such as Staphylococcus aureus nih.gov.

Antibacterial Effects

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Listeria monocytogenes, Staphylococcus aureus, Campylobacter spp.)

Pinosylvin methyl ether exhibits notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Its efficacy, often studied alongside pinosylvin, has been demonstrated against significant foodborne pathogens and clinically relevant bacteria mdpi.com.

Gram-positive bacteria such as Listeria monocytogenes and Staphylococcus aureus have shown susceptibility to pinosylvin and its derivatives nih.govmdpi.com. L. monocytogenes, a foodborne pathogen capable of surviving at refrigeration temperatures, is particularly sensitive to pinosylvin derivatives nih.govmdpi.com. Similarly, pinosylvin compounds have demonstrated inhibitory effects against the growth of S. aureus mdpi.comnih.gov.

Among Gram-negative bacteria, species of Campylobacter are notably susceptible. Pinosylvin is considered a promising agent against Campylobacter spp., which are a leading cause of foodborne gastroenteritis globally nih.govmdpi.com. The antibacterial action in this case is linked to the compound's ability to damage the bacterial membrane nih.govmdpi.com.

Below is a table summarizing the observed antibacterial activity of Pinosylvin Methyl Ether and related stilbenes against selected bacteria.

| Bacterial Species | Gram Staining | Type of Study | Observed Effect of Pinosylvin/Derivatives |

| Listeria monocytogenes | Gram-Positive | In vitro | Effective inhibition of growth nih.govmdpi.commdpi.com. |

| Staphylococcus aureus | Gram-Positive | In vitro | Inhibition of growth mdpi.comnih.gov. |

| Campylobacter spp. | Gram-Negative | In vitro | High inhibition of colony counts; bactericidal activity nih.govmdpi.commdpi.com. |

Mechanisms of Action:

One of the key mechanisms behind the antibacterial action of stilbenes like pinosylvin methyl ether against Gram-negative bacteria is the destabilization of the outer membrane. This outer layer, unique to Gram-negative bacteria, typically acts as a formidable barrier against many antimicrobial agents. Stilbenoids can compromise this barrier, which is a crucial step in enabling the compound to reach its ultimate target, the cytoplasmic membrane or intracellular components. This destabilization increases the permeability of the outer membrane, facilitating the entry of the antimicrobial compound into the bacterial cell.

Following penetration of the outer membrane in Gram-negative bacteria, or as a primary mode of attack in Gram-positive bacteria, pinosylvin methyl ether interferes with the function of the cytoplasmic membrane. This interference can manifest in several ways. Studies on various stilbenoids have shown they can disrupt the membrane potential and increase the permeability of the cytoplasmic membrane, leading to the leakage of essential cellular contents and ultimately, cell death mdpi.com. For instance, the stilbene piceatannol has been found to dissipate the bacterial proton motive force (PMF), a critical component of cellular energy generation that is maintained across the cell membrane nih.gov. Pinosylvin's bactericidal effect is directly attributed to its capacity to damage the bacterial membrane nih.govmdpi.com. Furthermore, pinosylvin methyl ether can bind to membrane phospholipids, which alters membrane fluidity and contributes to the loss of membrane integrity mdpi.com.

Impairment of Essential Enzymatic Activities

Pinosylvin methyl ether (PME), also referred to as this compound (PSME), has been identified as a potent inhibitor of cell proliferation in specific cancer models through the disruption of essential enzymatic and signaling pathways. In vitro studies on androgen-ablated LNCaP prostate cancer cells, a model for castration-resistant prostate cancer (CRPC), have demonstrated that PME significantly inhibits cell growth mdpi.comnih.govencyclopedia.pub.

To elucidate the mechanisms behind this growth inhibition, genome-wide gene expression analyses were performed on PME-exposed cancer cells. The results of these studies indicated that Pinosylvin methyl ether alters the expression of a suite of genes crucial for key cellular processes. Specifically, PME was found to affect the expression of genes involved in the regulation of the cell cycle and in the biosynthesis of steroids and cholesterol mdpi.comencyclopedia.pub. This disruption of the steroidogenic pathway was further substantiated by the observed reduction in the expression of the androgen receptor and the prostate-specific antigen (PSA), confirming a decrease in androgen signaling activity within these cells mdpi.comencyclopedia.pub. These findings collectively point to PME's ability to impair essential enzymatic activities that are fundamental for the growth and survival of these cancer cells.

Table 1: Effects of Pinosylvin Methyl Ether on Enzymatic and Signaling Pathways in LNCaP Cells

| Cell Line | Observed Effect | Affected Pathways/Genes | Reference |

| Androgen-ablated LNCaP | Potent inhibition of cell proliferation | Cell Cycle Regulation, Steroid Biosynthesis, Cholesterol Biosynthesis | mdpi.comnih.govencyclopedia.pub |

| Androgen-ablated LNCaP | Decrease in androgen signaling | Androgen Receptor (AR), Prostate-Specific Antigen (PSA) | mdpi.comencyclopedia.pub |

Investigations into Antiviral and Antiparasitic Properties (in vitro studies)

The potential of Pinosylvin methyl ether as an agent against infectious organisms has been explored in several in vitro studies, revealing antifungal and antiparasitic activities.

Antiparasitic Activity: Pinosylvin methyl ether has been identified as a significant nematicidal compound. Its presence is believed to be a key factor in the natural resistance of certain pine species, such as Pinus strobus and Pinus palustris, to the pinewood nematode Bursaphelenchus xylophilus nih.gov. This nematode is the causative agent of pine wilt disease, a devastating condition for forests. The activity of Pinosylvin methyl ether against this parasite highlights its potential as a natural antiparasitic agent nih.gov.

Antiviral Investigations: While direct in vitro studies on the antiviral activity of Pinosylvin methyl ether are limited, computational research has explored its potential. An in silico molecular docking study investigated the interaction between Pinosylvin methyl ether and the main protease (Mpro) of the SARS-CoV-2 virus, an essential enzyme for viral replication. The study found that Pinosylvin methyl ether was capable of binding to the Mpro protein, although its binding efficiency was not as strong as other stilbene compounds tested in the same model. This computational result suggests a potential, though modest, interaction with a key viral enzyme.

Table 2: Summary of In Vitro Antiviral and Antiparasitic Investigations of Pinosylvin Methyl Ether

| Activity Type | Target Organism/Component | Study Type | Key Finding | Reference |

| Antifungal | Plasmopara viticola | In vitro | Exhibited antifungal properties as part of a natural extract. | mdpi.comnih.govresearchgate.net |

| Antiparasitic | Bursaphelenchus xylophilus (Pinewood Nematode) | In vitro | Identified as a potent nematicidal substance. | nih.gov |

| Antiviral | SARS-CoV-2 Main Protease (Mpro) | In silico | Capable of binding to the viral enzyme, though less effectively than other stilbenes. |

Antioxidant Mechanisms

While the parent compound, pinosylvin, is well-documented for its significant antioxidant properties, including potent free radical scavenging and modulation of antioxidant and pro-oxidant enzymes, specific in vitro studies detailing these mechanisms for Pinosylvin methyl ether are not extensively reported in the currently available scientific literature. The following sections outline the key mechanisms for which data on the methyl ether derivative is limited.

Free Radical Scavenging Capabilities (in vitro assays)

There is a lack of specific in vitro assay data (e.g., DPPH, ABTS, ORAC) that exclusively characterizes the free radical scavenging capabilities of Pinosylvin methyl ether. Such studies are well-established for its parent compound, pinosylvin mdpi.com.

Modulation of Reactive Oxygen Species (ROS) Levels

Dedicated studies measuring the direct effect of Pinosylvin methyl ether on the levels of intracellular Reactive Oxygen Species (ROS) in various cell models have not been widely published. The ability to reduce ROS concentrations is a known characteristic of the parent stilbene, pinosylvin mdpi.com.

Regulation of Antioxidant Enzyme Expression (e.g., HO-1, SOD, GPx)

Investigations into the capacity of Pinosylvin methyl ether to specifically upregulate the expression of key antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), or glutathione peroxidase (GPx), are not detailed in the available literature. This regulatory activity is a noted mechanism for pinosylvin mdpi.comnih.gov.

Inhibition of Pro-oxidant Enzymes (e.g., iNOS, Protein Kinase C)

The direct inhibitory effect of Pinosylvin methyl ether on pro-oxidant enzymes like inducible nitric oxide synthase (iNOS) and Protein Kinase C (PKC) has not been a primary focus of published in vitro research. The inhibition of these enzymes is a recognized component of the antioxidant and anti-inflammatory activity of pinosylvin nih.gov.

Anti-inflammatory Mechanisms in Cellular Models

Pinosylvin methyl ether, a naturally occurring stilbenoid, has demonstrated notable anti-inflammatory properties in various cellular models. Its mechanisms of action involve the suppression of key inflammatory mediators and the modulation of critical signaling pathways that govern the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α, MCP-1)

Research has shown that pinosylvin methyl ether effectively curtails the production and release of several pro-inflammatory cytokines. In murine J774 macrophages, this compound exhibited inhibitory effects on the secretion of Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) mdpi.com. These effects were observed to be similar to those of its parent compound, pinosylvin, and another well-known stilbenoid, resveratrol (B1683913) mdpi.com. The inhibition of these cytokines is a crucial aspect of controlling the inflammatory cascade, as IL-6 is a key pleiotropic cytokine involved in both acute and chronic inflammation, while MCP-1 is a potent chemokine responsible for the recruitment of monocytes to sites of inflammation.

While direct studies on the effect of pinosylvin methyl ether on Tumor Necrosis Factor-alpha (TNF-α) are limited, studies on the closely related pinosylvin have demonstrated a significant inhibition of TNF-α release in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells nih.gov. Given the structural similarity and the observed parallel inhibitory activities on other cytokines, it is plausible that pinosylvin methyl ether shares this TNF-α inhibitory capability.

| Cytokine | Cell Model | Observed Effect | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Murine J774 macrophages | Inhibition of release | mdpi.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Murine J774 macrophages | Inhibition of release | mdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 cells (Pinosylvin study) | Inhibition of release (by parent compound) | nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, COX-2, LOX, JAK/STAT, PPARγ)

The anti-inflammatory effects of pinosylvin methyl ether are underpinned by its ability to modulate key intracellular signaling pathways. Evidence suggests that, similar to other stilbenoids, it can interfere with the activation of pro-inflammatory transcription factors and enzymes.

Studies on pinosylvin have shown that it can inhibit the production of prostaglandin E2 (PGE2) by targeting Cyclooxygenase-2 (COX-2) nih.gov. Furthermore, pinosylvin has been found to downregulate the phosphorylation of proteins in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically JAK2 and STAT3, in RAW 264.7 macrophages nih.gov. This pathway is crucial for the signaling of many cytokines, including IL-6. While direct evidence for pinosylvin methyl ether's effect on NF-κB and Lipoxygenase (LOX) pathways is still emerging, the known activities of its parent compound suggest a likely involvement. For instance, resveratrol, a structurally similar stilbenoid, is known to inhibit the NF-κB signaling pathway nih.gov.

Interestingly, pinosylvin has been shown to enhance the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in IL-4-treated macrophages. PPARγ is a nuclear receptor with anti-inflammatory functions.

| Signaling Pathway | Effect | Compound Studied | Reference |

|---|---|---|---|

| JAK/STAT | Inhibition of JAK2 and STAT3 phosphorylation | Pinosylvin | nih.gov |

| COX-2 | Inhibition of activity | Pinosylvin | nih.gov |

| NF-κB | Inhibition of signaling | Resveratrol (similar stilbenoid) | nih.gov |

| PPARγ | Enhanced expression | Pinosylvin |

Other Investigated Cellular and Molecular Effects (excluding human clinical applications)

Beyond its anti-inflammatory properties, pinosylvin methyl ether has been investigated for other cellular and molecular effects, particularly in the context of cancer cell biology and neuroprotection.

Modulation of Cellular Processes (e.g., Cell Cycle, Apoptosis) in Specific Cell Lines (e.g., LNCaP cells)

Pinosylvin methyl ether has emerged as a potent inhibitor of prostate cancer cell growth. In studies using the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP, pinosylvin methyl ether was identified as a strong inhibitor of cell proliferation, particularly in an androgen-ablated environment which mimics castration-resistant prostate cancer.

Genome-wide gene expression analysis of LNCaP cells exposed to pinosylvin methyl ether revealed alterations in the expression of genes involved in the cell cycle. This suggests that pinosylvin methyl ether may exert its anti-proliferative effects by arresting the cell cycle progression of these cancer cells.

Furthermore, pinosylvin methyl ether has been shown to induce apoptosis, or programmed cell death, in LNCaP cells. This is evidenced by the increased activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

| Cellular Process | Observed Effect | Molecular Marker |

|---|---|---|

| Cell Proliferation | Inhibition | - |

| Cell Cycle | Alteration of gene expression | Cell cycle-related genes |

| Apoptosis | Induction | Increased caspase 3 and 7 activity |

Neuroprotective Potential in non-human models

The neuroprotective effects of stilbenoids have been a subject of increasing interest. While direct studies on the neuroprotective potential of pinosylvin methyl ether in non-human models are limited, research on its parent compound, pinosylvin, provides some insights. Pinosylvin has been reported to possess neuroprotective characteristics nih.gov. For instance, it has been shown to have a protective effect in in vitro models of stroke by increasing antioxidant activity and counteracting oxidative stress mdpi.com.

Given the structural and functional similarities between pinosylvin and its methyl ether, it is hypothesized that pinosylvin methyl ether may also confer neuroprotective benefits. However, further research is required to specifically investigate and confirm the neuroprotective potential of pinosylvin methyl ether in non-human in vitro and in vivo models.

Analytical and Characterization Techniques for Pinosylvin Methyl Ether

Extraction and Isolation Methodologies from Natural Sources

The initial and most critical step in studying pinosylvin (B93900) methyl ether involves its removal and separation from the complex matrix of plant material, typically wood knots or heartwood from Pinus species.

Solvent extraction is a primary method for isolating pinosylvin methyl ether and related stilbenoids from plant tissues. The choice of solvent and extraction conditions significantly impacts the yield and purity of the final extract.

Methanolic Extraction : Methanol (B129727) is a commonly used solvent for extracting phenolic compounds like pinosylvin methyl ether. Studies have utilized methanolic cell extracts to investigate the accumulation of stilbenes in Pinus sylvestris cultures nih.gov. Methanol is effective due to its polarity, which allows for the efficient dissolution of stilbenoids.

Pressurized Solvent Extraction (PSE) : Also known as Accelerated Solvent Extraction (ASE), this technique offers a more efficient alternative to traditional methods like Soxhlet extraction tandfonline.com. ASE employs solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption and extraction time. For instance, a sequential ASE extraction using hexane (B92381) followed by 95% acetone (B3395972) has been applied to wood samples tandfonline.com. Another study demonstrated that aqueous methanol used in an ASE system with multiple static cycles was efficient for extracting phenolic compounds, including pinosylvin monomethyl ether, from various wood species tandfonline.com.

The selection of the extraction method depends on factors such as the desired yield, purity, and the scale of the operation.

| Technique | Typical Solvents | Key Advantages | Reference |

|---|---|---|---|

| Methanolic Extraction | Methanol | Effective for polar phenolic compounds, widely accessible. | nih.gov |

| Pressurized Solvent Extraction (ASE) | Methanol, Acetone, Hexane | Faster, uses less solvent, comparable or better yields than traditional methods. | tandfonline.com |

| Soxhlet Extraction | Ethanol, Hexane, Acetone | Continuous extraction process, well-established method. | organomation.com |

Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential to purify pinosylvin methyl ether from other stilbenoids (like pinosylvin) and impurities.

Column Chromatography : This is a fundamental purification technique used in natural product chemistry. Schöppner and Kindl first described the purification of a related stilbene (B7821643) synthase using column chromatography, a method that is broadly applicable to the separation of stilbenoids themselves nih.gov. The process involves passing the solvent extract through a solid stationary phase (e.g., silica (B1680970) gel) in a column, where different compounds separate based on their differential adsorption.

Centrifugal Partition Chromatography (CPC) : CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be costly and lead to irreversible adsorption of the sample. researchgate.net Instead, it utilizes a strong centrifugal force to hold a liquid stationary phase while a liquid mobile phase is passed through it researchgate.net. This method is cost-effective, scalable, and reduces the quantity and quality requirements for solvents compared to standard liquid chromatography researchgate.net. Researchers have successfully used CPC for the economic and scalable separation of pinosylvins from their methyl ethers, demonstrating its potential for industrial production researchgate.net.

Spectroscopic and Chromatographic Identification and Quantification

Once a purified sample is obtained, various analytical techniques are employed to confirm the identity, structure, and quantity of pinosylvin methyl ether.

HPLC and UPLC are powerful analytical tools for the separation, identification, and quantification of individual components in a mixture. These methods are routinely used for analyzing wood extracts containing stilbenoids. A reliable and rapid HPLC method using an octadecyl-silica (ODS) column with solid core particles and methanol as the eluent has been developed for the qualitative and quantitative analysis of phenolic extractives tandfonline.com. In such analyses, this compound can be identified and quantified based on its retention time compared to a known standard, with a typical retention time noted at approximately 17.89 minutes under specific chromatographic conditions tandfonline.com.

Mass spectrometry is a sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic system, it provides a high degree of specificity for identification.

LC-MS and UPLC-MS/MS : Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of compounds before they enter the mass spectrometer for analysis. This is a standard method for identifying stilbenes like pinosylvin and its monomethyl ether in complex mixtures researchgate.net. Tandem mass spectrometry (MS/MS) further enhances structural confirmation by fragmenting the parent ion and analyzing the resulting fragment ions, providing a unique "fingerprint" for the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another widely used technique for the analysis of volatile and semi-volatile compounds. It has been employed for the qualitative and quantitative analysis of pinosylvin and this compound in wood extracts nih.gov. This combination allows for the confident identification of compounds by comparing their mass spectra and retention times to those in spectral libraries nih.govresearchgate.net.

| Technique | Information Obtained | Common Application | Reference |

|---|---|---|---|

| HPLC/UPLC | Separation, Quantification, Identification (by retention time) | Quantitative analysis of wood extracts. | tandfonline.com |

| LC-MS | Molecular Weight, Structural Fragments | Identification of compounds in complex mixtures. | researchgate.net |

| GC-MS | Molecular Weight, Fragmentation Pattern | Qualitative and quantitative analysis of derivatized or volatile compounds. | nih.gov |

| NMR | Detailed 3D Molecular Structure | Unambiguous structural elucidation. | researchgate.netresearchgate.net |

NMR spectroscopy is the most powerful method for the unambiguous determination of a molecule's structure. It provides detailed information about the carbon-hydrogen framework.

1D-NMR (¹H and ¹³C NMR) : Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for structural elucidation. Researchers have identified this compound in extracts from Pinus resinosa by using ¹H- and ¹³C-NMR spectroscopy, comparing the spectral data with literature values to confirm the structure researchgate.netresearchgate.net.

2D-NMR : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by showing correlations between different nuclei in the molecule. These advanced techniques are crucial for assigning all proton and carbon signals and confirming the connectivity of the atoms, thus providing definitive structural proof for complex natural products nih.govsemanticscholar.org.

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful and widely used analytical technique for separating and quantifying volatile and semi-volatile compounds. mdpi.compostnova.com Its application in the analysis of pinosylvin methyl ether, particularly when coupled with mass spectrometry (GC-MS), provides high sensitivity and reliability for detecting complex mixtures in biological samples. mdpi.com The fundamental principle of GC involves a mobile phase (an inert carrier gas) carrying a sample through a stationary phase (a column). mdpi.com Compounds within the sample interact differently with the stationary phase based on their physical properties, such as boiling point and polarity, leading to their separation. mdpi.com The time it takes for a specific compound to travel through the column is known as its retention time, a key parameter for identification. postnova.comdtic.mil

For the quantitative analysis of stilbenoids like pinosylvin methyl ether, samples are typically first extracted from their matrix using a solvent. mdpi.com In some cases, derivatization is employed to convert non-volatile compounds into more volatile forms suitable for GC analysis. noviams.com GC-MS is a particularly effective method for both identifying and quantifying these compounds. nih.govsaspublishers.com The mass spectrometer detects the molecules as they exit the GC column, providing mass spectra that act as a molecular fingerprint for identification, while the chromatographic peak area allows for precise quantification. saspublishers.com

Research on the in vitro culture of Pinus strobus calli has demonstrated the utility of GC-MS for quantifying pinosylvin stilbenes. In one study, the accumulation of this compound (PME) was measured in callus extracts at different stages of aging. The results showed a significant increase in PME concentration as the callus aged and darkened. nih.gov The amounts of PME detected in dark brown calli were approximately 0.28 mg/g dry weight. nih.gov This type of quantitative analysis is crucial for understanding the biosynthesis of the compound under different conditions.

Table 1: Quantitative Analysis of Pinosylvin Methyl Ether in Pinus strobus Callus by GC-MS This interactive table summarizes the concentration of Pinosylvin Methyl Ether found in callus cultures of varying ages and colors, as determined by Gas Chromatography-Mass Spectrometry.

| Callus Age / Color | Compound Detected | Concentration (mg/g Dry Weight) |

| One-month-old (Faded Yellow) | This compound | Not Detected |

| Three-month-old (Dark Brown) | This compound | 0.28 |

Data sourced from studies on Pinus strobus callus cultures. nih.gov

Spectrophotometric Assays (e.g., UV-Vis)

Spectrophotometric assays based on Ultraviolet-Visible (UV-Vis) spectroscopy are a fundamental technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. This method is relatively simple, fast, and relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Stilbenoids, including pinosylvin methyl ether, possess a characteristic stilbene backbone (1,2-diphenylethylene) with a conjugated system of double bonds. researchgate.net This structure is responsible for their strong absorbance of UV light. For quantitative analysis, a pure sample of pinosylvin methyl ether is dissolved in a suitable solvent (one that does not absorb in the same region), and its absorbance spectrum is recorded to determine the wavelength of maximum absorbance (λmax). This λmax is then used to measure the absorbance of unknown samples, and their concentration can be calculated using a calibration curve prepared from standards of known concentration.

While direct UV-Vis data for pinosylvin methyl ether is not detailed in the provided search context, studies on the analysis of stilbenoids in general offer valuable insights. For instance, in the analysis of stilbenoids from mulberry using High-Performance Liquid Chromatography (HPLC) with a photodiode array (DAD) detector, an optimal wavelength for detection was determined to be 308 nm. koreascience.kr This suggests that the characteristic absorbance for the stilbene structure lies within this region. Therefore, a UV-Vis spectrophotometric method for quantifying pinosylvin methyl ether would likely utilize a wavelength around 308 nm to achieve maximum sensitivity and accuracy.

Table 2: Characteristic UV Absorbance for Stilbenoid Analysis This table indicates the optimal UV wavelength used for the detection and analysis of various stilbenoids, providing a reference for spectrophotometric assays.

| Compound Class | Analytical Method | Optimal Detection Wavelength (λmax) |

| Stilbenoids | HPLC with DAD/UV Detection | 308 nm |

Data based on the analysis of stilbenoids such as resveratrol (B1683913), piceatannol, and pterostilbene. koreascience.kr

Structure Activity Relationships Sar and Derivatives of Pinosylvin Methyl Ether

Impact of Methylation Patterns on Biological Activity

The degree and position of methylation on the pinosylvin (B93900) scaffold are critical determinants of its biological profile, influencing everything from antifungal to anti-inflammatory and antioxidant activities.

The biological activities of pinosylvin and its methylated derivatives—pinosylvin methyl ether and pinosylvin dimethyl ether—exhibit significant variations, particularly in their antifungal and anti-inflammatory properties. Generally, the presence of free hydroxyl groups is crucial for antifungal efficacy.

Pinosylvin, with its two hydroxyl groups, demonstrates potent antifungal and antibacterial effects researchgate.net. Pinosylvin methyl ether, which has one hydroxyl and one methoxy (B1213986) group, also shows significant antifungal activity nih.govencyclopedia.pub. However, some studies suggest that pinosylvin has more substantial antibacterial and antifungal effects than its monomethyl ether counterpart researchgate.net. In contrast, pinosylvin dimethyl ether, where both hydroxyl groups are replaced by methoxy groups, exhibits little to no toxicity towards fungi scispace.com.

Regarding anti-inflammatory action, both pinosylvin and pinosylvin monomethyl ether have been shown to reduce inflammatory gene expression and responses researchgate.net. Interestingly, a derivative with both hydroxyl groups methylated, 3,5-dimethoxy-trans-stilbene (pinosylvin dimethyl ether), was found to significantly suppress the expression of cyclooxygenase-2 (COX-2) mRNA, a key inflammatory mediator nih.govencyclopedia.pub. This suggests that while hydroxyl groups are key for certain activities like antifungal effects, methylation can confer or enhance other properties like specific anti-inflammatory pathway inhibition.

| Compound | Number of Hydroxyl Groups | Number of Methoxy Groups | Reported Antifungal Activity | Reported Anti-inflammatory Activity |

|---|---|---|---|---|

| Pinosylvin | 2 | 0 | High | Active |

| Pinosylvin Methyl Ether | 1 | 1 | Significant | Active |

| Pinosylvin Dimethyl Ether | 0 | 2 | Low to None | Active (COX-2 Suppression) |

The antioxidant capacity of stilbenoids like pinosylvin is largely attributed to the presence of phenolic hydroxyl groups researchgate.net. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

Influence of Stereochemistry (e.g., trans vs. cis isomers)

Stilbenoids, including pinosylvin methyl ether, can exist as two geometric isomers: trans and cis, based on the arrangement of the substituent groups around the central carbon-carbon double bond. The vast majority of naturally occurring pinosylvin and its derivatives are found in the more stable trans configuration.

The trans-isomer is sterically more favorable and generally more stable than the cis-isomer, which can be formed upon exposure to UV light quora.com. While comprehensive studies directly comparing the biological activities of cis- and trans-pinosylvin methyl ether are limited, research on other stilbenoids and related compounds provides insight. For instance, with the anticancer agent combretastatin (B1194345) A4, the cis-isomer is significantly more potent as a tubulin-binding agent than its trans-counterpart researchgate.net. This highlights that stereochemistry is a critical factor in the interaction between a molecule and its biological target. For pinosylvin and its derivatives, most biological activity data, including antifungal and anti-inflammatory effects, pertains to the naturally prevalent trans-isomer nih.govencyclopedia.pub. The distinct three-dimensional shapes of the isomers would likely lead to different binding affinities for enzymes and receptors, resulting in varied biological activities.

Functional Group Modifications and Analogue Synthesis for Activity Modulation

Beyond methylation, modifying existing functional groups or synthesizing analogues with new moieties is a key strategy for modulating the biological activity of pinosylvin methyl ether.

Researchers have explored substituting the hydroxyl group of pinosylvin with various lipophilic derivatives to enhance its anti-inflammatory properties. The synthesis of derivatives such as 3-hydroxy-5-benzyloxy-trans-stilbene demonstrated a significant ability to suppress the production of inflammatory mediators nih.govencyclopedia.pub. Another modification strategy, prenylation, has been shown to enhance the antibacterial activity of pinosylvin derivatives nih.gov.

Efforts have also been made to create more hydrophilic (water-soluble) analogues to improve pharmacokinetic properties. One such attempt involved the synthesis of aza-analogues, specifically stilbazole derivatives. However, these heterocyclic analogues did not show significant fungicidal activity when compared to the parent compound, pinosylvin, indicating that structural changes can sometimes lead to decreased efficacy scispace.com.

A crucial factor for the antifungal activity of stilbenes is amphiphilicity—the possession of both hydrophilic (water-attracting, typically the hydroxyl group) and lipophilic (fat-attracting, the stilbene (B7821643) backbone) properties. This balance allows the molecule to interact effectively with the fungal cell membrane.

Structure-activity relationship analyses have revealed the importance of maintaining a harmony of amphiphilicity for the antifungal activity of stilbenes acs.org. Pinosylvin methyl ether, possessing both a polar hydroxyl group and a nonpolar methoxy group attached to the lipophilic stilbene core, exemplifies this principle. Its amphiphilic nature is thought to allow it to bind to and disrupt the cell membrane phospholipids (B1166683) of fungi acs.org. This interaction can lead to increased membrane permeability and a loss of cellular integrity, ultimately causing fungal cell death acs.org. This mechanism underscores that simply increasing lipophilicity or hydrophilicity is not sufficient; rather, a finely tuned balance is required for optimal antifungal potency.

Future Perspectives in Pinosylvin Methyl Ether Research

Development of Novel Biopesticides and Natural Fungicides for Agriculture

The inherent antimicrobial properties of pinosylvin (B93900) methyl ether position it as a strong candidate for the development of next-generation biopesticides. Research is increasingly focused on harnessing its potential to protect crops from a variety of pathogens. Pinosylvin and its monomethyl ether have demonstrated significant antifungal effects against both white-rot and brown-rot fungi nih.gov.

Studies have shown its efficacy against significant plant pathogens, including Rhizoctonia solani, which causes sheath blight in rice, and Plasmopara viticola, the causal agent of downy mildew in grapevines nih.gov. While pinosylvin methyl ether is sometimes less toxic to fungi than its unmethylated counterpart, pinosylvin, it has shown greater activity against certain brown-rot fungi annualreviews.org.

Beyond its fungicidal properties, research has highlighted the potent nematicidal activity of pinosylvin methyl ether. In Pinus strobus (Eastern White Pine), the accumulation of pinosylvin methyl ether and dihydropinosylvin (B175631) methyl ether is significantly enhanced upon infection with pine wood nematodes (Bursaphelenchus xylophilus), and extracts containing these compounds show strong nematicidal effects nih.gov. This suggests a potential application in controlling nematode infestations that can devastate agricultural and forest ecosystems. Future research will likely focus on formulation development to enhance stability and efficacy in field conditions, as well as broader testing against a wider range of agricultural pests and pathogens.

Table 1: Documented Biocidal Activity of Pinosylvin Methyl Ether

| Target Organism | Type of Activity | Source |

|---|---|---|

| Bursaphelenchus xylophilus (Pine Wood Nematode) | Nematicidal | nih.gov |

| Brown-rot fungi (e.g., Neolentinus lepideus) | Antifungal | nih.govannualreviews.org |

| White-rot fungi (e.g., Trametes versicolor) | Antifungal | nih.gov |

| Rhizoctonia solani (Plant Pathogen) | Antifungal | nih.gov |

Applications in Material Science for Biocidal Properties (e.g., Wood Preservation, Active Food Packaging)